Isoxazole, 4-methyl-3,5-diphenyl-
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Overview
Description
Isoxazole, 4-methyl-3,5-diphenyl- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a methyl group at the 4-position and phenyl groups at the 3- and 5-positions. Isoxazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,5-diphenylisoxazole can be achieved through several methods. One common approach involves the cyclization of alkynyl oxime ethers. This method typically employs a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide . Another method involves the condensation of hydroxylamine with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds . These reactions are often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazoles, including 4-methyl-3,5-diphenylisoxazole, often involves large-scale cycloaddition reactions. These processes are optimized for high yield and purity, and may utilize continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 4-methyl-3,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the isoxazole ring itself
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
Isoxazole, 4-methyl-3,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-methyl-3,5-diphenylisoxazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with no substituents.
3,5-Diphenylisoxazole: Lacks the methyl group at the 4-position.
4-Methylisoxazole: Lacks the phenyl groups at the 3- and 5-positions.
Uniqueness
4-Methyl-3,5-diphenylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
10557-77-4 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-methyl-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
MCOYCMSBSPWRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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